1-Isobutyl-N-methyl-1H-1,2,4-triazol-5-amine
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Overview
Description
1-Isobutyl-N-methyl-1H-1,2,4-triazol-5-amine is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, which includes a triazole ring, makes it a valuable compound for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutyl-N-methyl-1H-1,2,4-triazol-5-amine typically involves the reaction of 3-amino-1,2,4-triazole with isobutyl bromide and methyl iodide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and a base like potassium carbonate or sodium hydroxide is used to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of microwave irradiation has also been explored to enhance reaction rates and improve yields .
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyl-N-methyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogen acids, alkyl halides.
Major Products Formed:
Oxidation: Corresponding oxides.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated triazole derivatives.
Scientific Research Applications
1-Isobutyl-N-methyl-1H-1,2,4-triazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Isobutyl-N-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biological processes, such as inflammation and cell proliferation. The triazole ring plays a crucial role in the compound’s ability to form hydrogen bonds and interact with biological receptors .
Comparison with Similar Compounds
1-Methyl-1H-1,2,4-triazole: Shares the triazole ring but lacks the isobutyl group, resulting in different biological activities.
1-Ethyl-1H-1,2,4-triazole: Similar structure but with an ethyl group instead of an isobutyl group, leading to variations in its chemical properties and applications.
Uniqueness: 1-Isobutyl-N-methyl-1H-1,2,4-triazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both isobutyl and methyl groups enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C7H14N4 |
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Molecular Weight |
154.21 g/mol |
IUPAC Name |
N-methyl-2-(2-methylpropyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H14N4/c1-6(2)4-11-7(8-3)9-5-10-11/h5-6H,4H2,1-3H3,(H,8,9,10) |
InChI Key |
NXHSMYBOGYXXHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=NC=N1)NC |
Origin of Product |
United States |
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